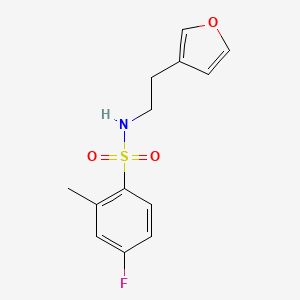

4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide

Description

4-Fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide is a fluorinated benzenesulfonamide derivative featuring a 2-methyl substituent on the benzene ring and a sulfonamide-linked 2-(furan-3-yl)ethyl side chain. This compound belongs to a class of sulfonamides known for their diverse pharmacological and structural properties, including antimicrobial, anticancer, and receptor-modulating activities . The fluorine atom at the para position enhances metabolic stability and bioavailability, while the furan moiety may contribute to π-π interactions in biological targets .

Properties

IUPAC Name |

4-fluoro-N-[2-(furan-3-yl)ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3S/c1-10-8-12(14)2-3-13(10)19(16,17)15-6-4-11-5-7-18-9-11/h2-3,5,7-9,15H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYXELVHHVTDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the fluorination of furans and benzofurans, which can be achieved using reagents such as cesium tetrafluorocobaltate (III) and trifluoromethyl hypofluorite .

Chemical Reactions Analysis

4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine or sulfonamide groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for designing new pharmaceuticals with potential antiviral, anti-inflammatory, or anticancer properties.

Materials Science: It can be utilized in the development of new materials with unique electronic or optical properties.

Biological Research: The compound’s structural features make it a valuable tool for studying various biological processes and interactions.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the furan ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous sulfonamide derivatives, focusing on structural features, synthesis, biological activity, and physicochemical properties.

Key Observations :

Key Observations :

- Fluorinated sulfonamides like Ramatroban demonstrate receptor-specific effects, highlighting the importance of fluorine in target engagement .

Physicochemical and Structural Properties

Key Observations :

Biological Activity

4-Fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of 381.4 g/mol. Its structure includes a sulfonamide group, a furan ring, and a fluorinated benzene moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H16FNO4S |

| Molecular Weight | 381.4 g/mol |

| CAS Number | 2034239-47-7 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound primarily results from its interaction with specific enzymes and receptors. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. The presence of fluorine enhances binding affinity and metabolic stability, while the furan ring allows for π-π stacking interactions with aromatic residues in proteins .

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. Preliminary studies suggest that this compound exhibits moderate antimicrobial activity against various bacterial strains. The mechanism likely involves inhibition of bacterial folate synthesis pathways, akin to classic sulfonamides.

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects. It can modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory cytokines. This property is particularly relevant in the context of diseases characterized by chronic inflammation.

Anticancer Potential

Emerging studies have begun to explore the anticancer potential of sulfonamide derivatives, including this compound. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, suggesting a possible role in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria with an IC50 value comparable to standard antibiotics.

- Anti-inflammatory Research : In vivo experiments demonstrated that this compound reduced inflammation in animal models of arthritis by downregulating inflammatory markers such as TNF-alpha and IL-6.

- Anticancer Activity : A recent study reported that treatment with this compound resulted in reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent. Further investigations are needed to elucidate the underlying mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.